molecular formula C26H43N7O4 B14561823 5-Oxo-L-prolyl-L-histidyl-N-(10-aminodecyl)-L-prolinamide CAS No. 62146-79-6

5-Oxo-L-prolyl-L-histidyl-N-(10-aminodecyl)-L-prolinamide

Cat. No.: B14561823
CAS No.: 62146-79-6
M. Wt: 517.7 g/mol
InChI Key: WSTOXKDPZBLPPY-FKBYEOEOSA-N
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Description

“5-Oxo-L-prolyl-L-histidyl-N-(10-aminodecyl)-L-prolinamide” is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-Oxo-L-prolyl-L-histidyl-N-(10-aminodecyl)-L-prolinamide” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to activate carboxyl groups.

    Deprotection Steps: Removing protecting groups from amino acids using trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the histidyl residue.

    Reduction: Reduction reactions can occur at the oxo group, converting it to a hydroxyl group.

    Substitution: Substitution reactions may involve the amino groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation Products: Formation of N-oxides or sulfoxides.

    Reduction Products: Formation of alcohols or amines.

    Substitution Products: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst or catalyst precursor in organic reactions.

    Materials Science: Potential use in the development of novel materials with specific properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.

    Protein-Protein Interactions: Studying interactions between proteins and peptides.

Medicine

    Drug Development: Potential use as a therapeutic agent or a lead compound in drug discovery.

    Diagnostics: Use in diagnostic assays to detect specific biomolecules.

Industry

    Biotechnology: Applications in the production of biopharmaceuticals.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of “5-Oxo-L-prolyl-L-histidyl-N-(10-aminodecyl)-L-prolinamide” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to cell surface receptors, modulating signal transduction pathways.

    Proteins: Interacting with proteins to alter their function or stability.

Comparison with Similar Compounds

Similar Compounds

    5-Oxo-L-prolyl-L-histidyl-L-prolinamide: Lacks the 10-aminodecyl group, potentially altering its biological activity.

    5-Oxo-L-prolyl-L-histidyl-N-(10-aminodecyl)-L-alaninamide: Substitution of prolinamide with alaninamide, affecting its properties.

Uniqueness

“5-Oxo-L-prolyl-L-histidyl-N-(10-aminodecyl)-L-prolinamide” is unique due to the presence of the 10-aminodecyl group, which may enhance its interaction with biological membranes or proteins, leading to distinct biological activities.

Properties

CAS No.

62146-79-6

Molecular Formula

C26H43N7O4

Molecular Weight

517.7 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[(2S)-2-(10-aminodecylcarbamoyl)pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C26H43N7O4/c27-13-7-5-3-1-2-4-6-8-14-29-25(36)22-10-9-15-33(22)26(37)21(16-19-17-28-18-30-19)32-24(35)20-11-12-23(34)31-20/h17-18,20-22H,1-16,27H2,(H,28,30)(H,29,36)(H,31,34)(H,32,35)/t20-,21-,22-/m0/s1

InChI Key

WSTOXKDPZBLPPY-FKBYEOEOSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)NCCCCCCCCCCN

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)NCCCCCCCCCCN

Origin of Product

United States

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